molecular formula C8H7FO2 B8476943 2-Fluoro-4-hydroxy-5-methylbenzaldehyde

2-Fluoro-4-hydroxy-5-methylbenzaldehyde

Cat. No.: B8476943
M. Wt: 154.14 g/mol
InChI Key: GDUGCWWLGOTHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-hydroxy-5-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H7FO2 and its molecular weight is 154.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

IUPAC Name

2-fluoro-4-hydroxy-5-methylbenzaldehyde

InChI

InChI=1S/C8H7FO2/c1-5-2-6(4-10)7(9)3-8(5)11/h2-4,11H,1H3

InChI Key

GDUGCWWLGOTHHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-fluoro-2-methylphenol (630 mg, 5 mmol) in dichloromethane (5 ml) was added titanium chloride (1890 mg, 10 mmol) dropwise at 0° C. and then (dichloromethyl)-methyl ether (689 mg, 6 mmol) was added dropwise. The mixture was stirred at 0° C. for 1 hour, quenched with ice (50 g) and extracted with ethyl acetate. The organic layer was separated, dried over Na2SO4, concentrated and applied to a silica gel column, eluting with hexane/ethyl acetate (10:1), to furnish the title compound (545 mg, 71% yield) as a white solid. 1H NMR (270 MHz, CDCl3) δ 2.25 (3H, s), 6.04 (1H, brs), 6.60 (1H, d, J=11.2 Hz), 7.66 (1H, d, J=7.9 Hz), 10.18 (1H, s).
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1890 mg
Type
catalyst
Reaction Step One
Quantity
689 mg
Type
reactant
Reaction Step Two
Yield
71%

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